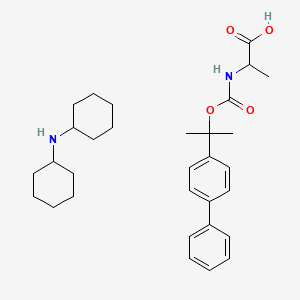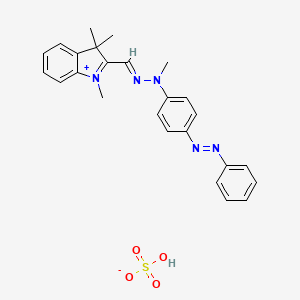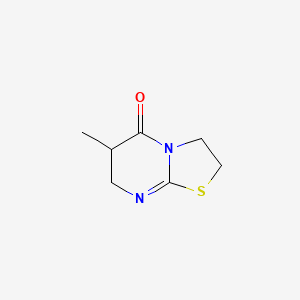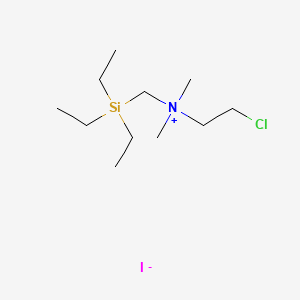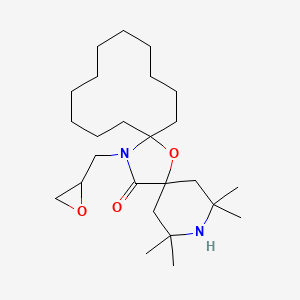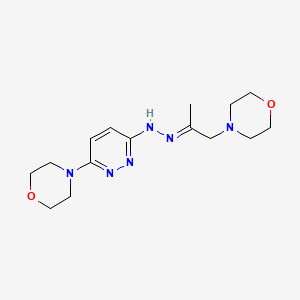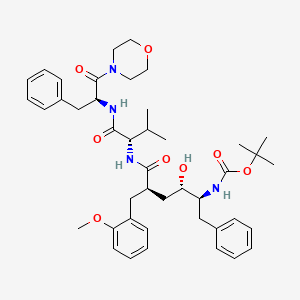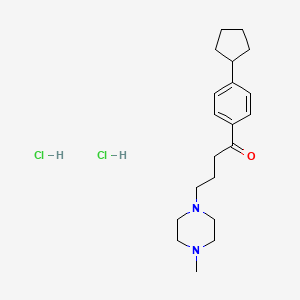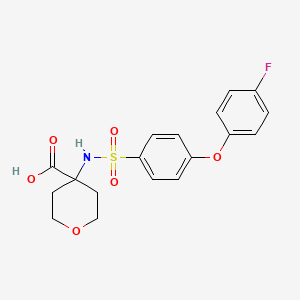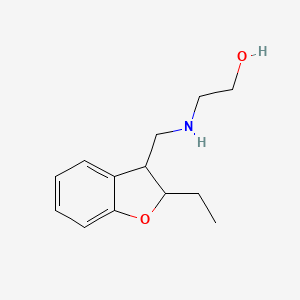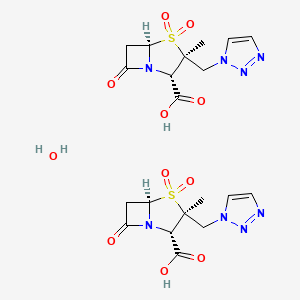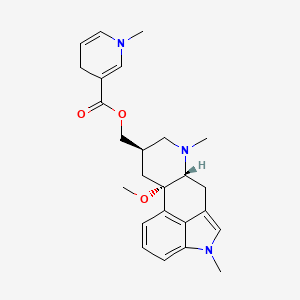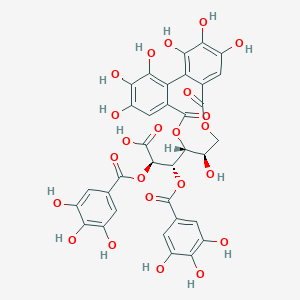
Punigluconin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Punigluconin is an ellagitannin, a type of polyphenol compound. It is primarily found in the bark of Punica granatum (pomegranate) and Emblica officinalis (Indian gooseberry). The molecule consists of a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Punigluconin can be synthesized through the isolation and characterization of ellagitannins from natural sources. The process involves extracting the compound from the bark of Punica granatum and Emblica officinalis using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources. The bark of Punica granatum and Emblica officinalis is harvested and processed to extract the compound. The extraction process is optimized to maximize yield and purity, often involving multiple steps of solvent extraction and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Punigluconin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the polyphenolic structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Punigluconin has a wide range of scientific research applications due to its bioactive properties. It is used in:
Chemistry: As a model compound for studying polyphenolic structures and their reactivity.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Industry: Used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mécanisme D'action
Punigluconin exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound interacts with proteins like DJ-1, enhancing their protective effects against oxidative stress and neuronal damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate with similar antioxidant properties.
Pedunculagin: Found in various plants, known for its anti-inflammatory effects.
Emblicanin A and B: Found in Emblica officinalis, these compounds have strong antioxidant activities
Uniqueness of Punigluconin
This compound is unique due to its specific molecular structure, which includes a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core. This structure imparts distinct chemical reactivity and bioactive properties, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
2489623-96-1 |
|---|---|
Formule moléculaire |
C34H26O23 |
Poids moléculaire |
802.6 g/mol |
Nom IUPAC |
(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |
InChI |
InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |
Clé InChI |
KZEYIYXACMUTRM-WIMKJKQSSA-N |
SMILES isomérique |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
SMILES canonique |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



